N,N-Diethyl-P-phenylphosphonamidic acid
Description
This class of compounds is characterized by the general formula R-P(O)(NHR')₂, where R is an organic group (e.g., phenyl) and R' represents alkyl substituents. Phosphonamidic acids and their derivatives are notable for applications in coordination chemistry, catalysis, and bioactive molecule synthesis due to their dual nucleophilic (amide) and electrophilic (phosphorus) reactivity .
Properties
CAS No. |
88869-29-8 |
|---|---|
Molecular Formula |
C10H16NO2P |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
N,N-diethyl-phenylphosphonamidic acid |
InChI |
InChI=1S/C10H16NO2P/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
URZAFFWORFCGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-P-phenylphosphonamidic acid typically involves the reaction of diethylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-P-phenylphosphonamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonamidic group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in solvents like THF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Scientific Research Applications
N,N-Diethyl-P-phenylphosphonamidic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-P-phenylphosphonamidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations at the Phosphorus Center
- N,N-Diethyl-P-methylphosphonamidic Acid Ethyl Ester (CAS 2404-81-1) Structure: Ethyl ester of a methyl-substituted phosphonamidic acid with N,N-diethyl groups. Molecular Formula: C₇H₁₈NO₂P. Key Differences: The methyl group at phosphorus and ethyl ester substituent reduce electrophilicity compared to phenyl-substituted analogs. This compound is less sterically hindered, favoring reactions like nucleophilic substitutions . Applications: Intermediate in pesticide synthesis (e.g., Pinacolyl propylphosphonate derivatives) .
- Molecular Formula: C₄H₁₀Cl₂NOP. Key Differences: Chloride substituents enhance reactivity in phosphorylation reactions. The absence of a phenyl group limits conjugation effects, increasing susceptibility to hydrolysis . Applications: Precursor for phosphoramidate prodrugs and agrochemicals .
2.2 Aryl-Substituted Analogs
- Diethyl p-Aminobenzylphosphonate (CAS 20074-79-7) Structure: Benzylphosphonate with a para-aminophenyl group and diethyl esters. Molecular Formula: C₁₁H₁₈NO₃P. Key Differences: The phosphonate group (P=O) instead of phosphonamidic acid (P–N) increases hydrolytic stability. The para-amino group enables participation in hydrogen bonding and coordination chemistry . Applications: Ligand in metal-organic frameworks (MOFs) and enzyme inhibitors .
Phenylphosphonic Acid (CAS 1571-33-1)
- Structure : Simplest aryl-phosphonic acid without nitrogen substituents.
- Molecular Formula : C₆H₇O₃P.
- Key Differences : Lacks the amide functionality, reducing versatility in forming hydrogen bonds. The phenyl group enhances thermal stability .
- Applications : Corrosion inhibitor, flame retardant, and precursor for aryl-phosphonate polymers .
2.3 Fluorinated and Bioactive Derivatives
- N-(1-(Diethylamino)ethylidene)-P-ethylphosphonamidic Fluoride (CAS 2723465-55-0) Structure: Fluoride-substituted phosphonamidic acid with a diethylaminoethylidene group. Molecular Formula: C₈H₁₈FN₂OP. Key Differences: Fluoride substituent increases electrophilicity and toxicity, making it relevant to nerve agent research. The diethylamino group enhances solubility in organic solvents . Applications: Model compound for studying acetylcholinesterase inhibition .
- N-Phosphinoyl-Substituted Aminomethanephosphonic Acids Structure: Compounds with dual phosphinoyl and phosphonic acid groups (e.g., dimethylphosphinoylmethyl-imino-bis(methanephosphonic acid)). Key Differences: Multiple phosphorus centers enable chelation of metal ions. The phosphonic acid groups confer water solubility . Applications: Antitumor agents and catalysts in asymmetric synthesis .
Structural and Reactivity Comparison Table
Critical Analysis of Research Findings
- Synthetic Methods : N,N-Diethyl-P-phenylphosphonamidic acid analogs are typically synthesized via Kabachnik-Fields or Moedritzer-Irani reactions, which allow sequential introduction of phosphorus groups . Dichloride derivatives (e.g., CAS 1498-54-0) are often intermediates in these routes .
- Biological Activity : Fluorinated derivatives exhibit enhanced bioactivity but require careful handling due to toxicity . Phosphonamidic acids with aryl groups show promise in antitumor research, leveraging their ability to disrupt cellular phosphorylation pathways .
- Stability : Esters (e.g., CAS 2404-81-1) are more stable than acid or dichloride forms, making them preferable for storage and transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
